
(2-(Methacryloyloxy)ethyl)dimethylammonium N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Methacryloyloxy)ethyl)dimethylammonium N-oxide is a zwitterionic monomer known for its unique properties, including biocompatibility and hemocompatibility . This compound is used in the synthesis of polysulfobetaines, which are electrically neutral polymers containing both cationic and anionic groups within a single monomer unit .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methacryloyloxy)ethyl)dimethylammonium N-oxide typically involves the reaction of methacrylic acid with 2-(dimethylamino)ethyl methacrylate, followed by oxidation . The reaction conditions often include the use of a suitable oxidizing agent and a controlled environment to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. The monomer is polymerized using free-radical initiators under controlled temperature and pressure conditions to produce high-purity polysulfobetaines .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Methacryloyloxy)ethyl)dimethylammonium N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Polymerization: The monomer can be polymerized to form polysulfobetaines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and free-radical initiators for polymerization . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include polysulfobetaines, which have applications in various fields due to their unique properties .
Aplicaciones Científicas De Investigación
(2-(Methacryloyloxy)ethyl)dimethylammonium N-oxide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-(Methacryloyloxy)ethyl)dimethylammonium N-oxide involves its zwitterionic nature, which allows it to interact with various molecular targets and pathways. The compound’s unique structure enables it to form stable polymers with both cationic and anionic groups, leading to its diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: Another zwitterionic monomer used in the synthesis of polysulfobetaines.
2-Methacryloyloxyethyl phosphorylcholine: Used in the synthesis of biocompatible polymers.
2-Trimethylammonioethyl methacrylate chloride: Used in the synthesis of polymers with unique properties.
Uniqueness
(2-(Methacryloyloxy)ethyl)dimethylammonium N-oxide stands out due to its specific zwitterionic structure, which imparts unique properties such as antielectrolyte behavior, biocompatibility, and hemocompatibility . These properties make it highly suitable for applications in biomedical fields and advanced material synthesis.
Propiedades
Número CAS |
65605-52-9 |
|---|---|
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(2-methylprop-2-enoyloxy)ethanamine oxide |
InChI |
InChI=1S/C10H19NO3/c1-5-11(13,6-2)7-8-14-10(12)9(3)4/h3,5-8H2,1-2,4H3 |
Clave InChI |
XQOIRTPEVMJXNU-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CC)(CCOC(=O)C(=C)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


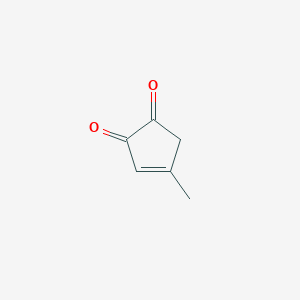
![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)

![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
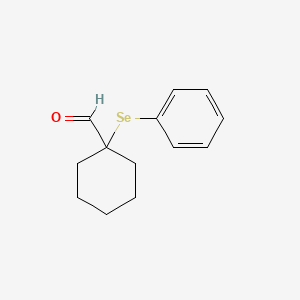
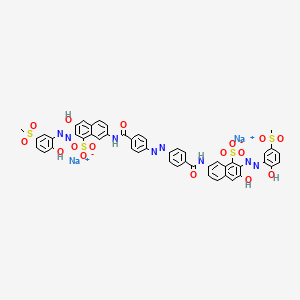
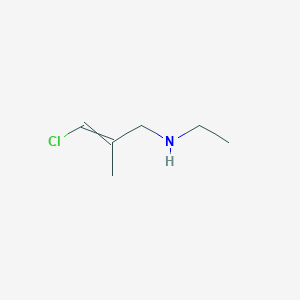
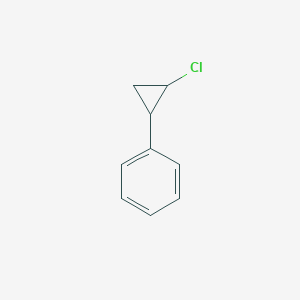
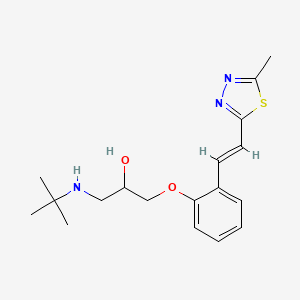
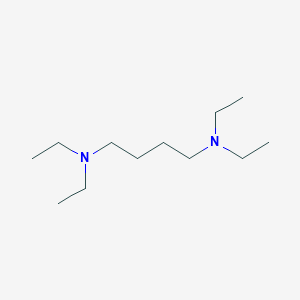
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
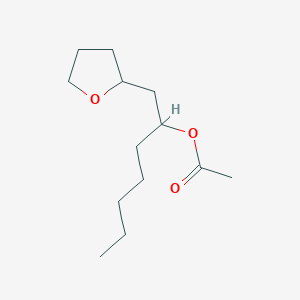
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)

